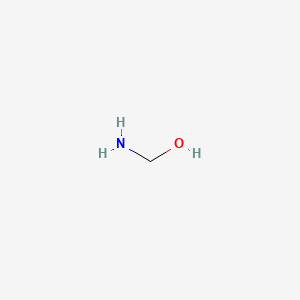

Aminomethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

aminomethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO/c2-1-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYQHJDBLRZMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184884 | |

| Record name | Methanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.057 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3088-27-5 | |

| Record name | Carbinolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3088-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8C993J0UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aminomethanol Formation from Formaldehyde and Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of aminomethanol from formaldehyde (B43269) and ammonia (B1221849). This compound (NH₂CH₂OH) is a crucial yet elusive intermediate in various chemical and biological processes, including the Strecker synthesis of amino acids. Its high reactivity and transient nature have made its isolation and characterization challenging. This document consolidates theoretical and experimental findings to offer a comprehensive understanding of its synthesis, stability, and detection.

Reaction Mechanism and Thermodynamics

The formation of this compound from ammonia and formaldehyde is a nucleophilic addition reaction. In this process, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of formaldehyde.

Computational studies have revealed that while this compound is thermodynamically stable once formed, the gas-phase reaction between ammonia and formaldehyde has a significant energy barrier, making its direct formation challenging under typical laboratory conditions.[1][2] The primary decomposition pathway for this compound is dehydration to form methanimine (B1209239) and water.[1][2]

Key Thermodynamic Insights:

-

Formation Barrier: The energy barrier for the gas-phase reaction of ammonia and formaldehyde to produce this compound is calculated to be between 130-171 kJ mol⁻¹ (approximately 31-41 kcal mol⁻¹).[1][3] This high barrier suggests that the uncatalyzed gas-phase formation is thermodynamically hindered.[2]

-

Decomposition to Reactants: The barrier for the decomposition of this compound back to formaldehyde and ammonia is also high, estimated at around 41 kcal/mol, indicating its thermodynamic stability once formed.[2]

-

Dehydration Barrier: this compound is kinetically stable in the gas phase with a substantial barrier of 230-234 kJ mol⁻¹ (approximately 55 kcal/mol) for its unimolecular decomposition to methanimine and water.[3][4][5] This suggests that in the absence of a catalyst, this compound has a significant lifetime.

-

Aqueous Instability: In an aqueous environment, water molecules can act as a catalyst, facilitating the dehydration process and contributing to the difficulty in isolating this compound in solution.[3][6]

Quantitative Data Summary

The following table summarizes the key energetic data for the formation and decomposition of this compound based on computational studies.

| Parameter | Value (kJ mol⁻¹) | Value (kcal mol⁻¹) | Reference(s) |

| Energy Barrier for Formation (NH₃ + H₂CO → NH₂CH₂OH) | 130 - 171 | 31.1 - 40.9 | [1][3] |

| Energy Barrier for Decomposition (NH₂CH₂OH → NH₃ + H₂CO) | ~171 | ~41 | |

| Energy Barrier for Dehydration (NH₂CH₂OH → CH₂NH + H₂O) | 230 - 234 | ~55 | [3][5] |

| Unimolecular Decomposition Rate at 300 K (NH₂CH₂OH → CH₂NH + H₂O) | <10⁻²⁵ s⁻¹ | - | [7] |

Experimental Protocols

Direct synthesis and isolation of this compound from formaldehyde and ammonia in a conventional laboratory setting have been largely unsuccessful due to its transient nature.[3] However, recent advanced techniques have enabled its preparation and identification in situ under specific conditions.

3.1. In-situ Synthesis and Detection in Low-Temperature Ices

This experimental approach has successfully identified this compound by creating it in an environment that stabilizes the molecule and allows for its detection before it decomposes.[3][8]

-

Ice Preparation:

-

Prepare a binary ice mixture of methylamine (B109427) (CH₃NH₂) and oxygen (O₂) at a ratio of approximately 9:1.

-

Deposit the gas mixture onto a pre-cooled substrate (e.g., a silver wafer) at a temperature of 5.0 ± 0.2 K within a high-vacuum chamber (pressure of 9 ± 1 × 10⁻⁸ Torr).[8]

-

The thickness of the ice film should be controlled, for instance, to 239 ± 24 nm.[8]

-

-

Irradiation:

-

Expose the ice sample to energetic electrons (e.g., 5 keV) to simulate the effects of ionizing radiation.[6][8] This process induces chemical reactions within the ice matrix.

-

Monitor the chemical changes in situ using Fourier Transform Infrared (FTIR) spectroscopy. However, explicit identification of this compound via FTIR can be obscured by overlapping absorptions from other species with amino (-NH₂) and hydroxyl (-OH) functional groups.[3][6]

-

-

Detection by Photoionization Time-of-Flight Mass Spectrometry (PI-ReTOF-MS):

-

After irradiation, sublime the reaction products by gradually increasing the temperature of the substrate (Temperature Programmed Desorption - TPD) at a controlled rate (e.g., 1 K min⁻¹).[6]

-

Ionize the subliming neutral molecules using isomer-selective vacuum ultraviolet (VUV) photoionization.[6]

-

Detect the resulting ions using a reflectron time-of-flight mass spectrometer (ReTOF-MS). This technique allows for the selective identification of this compound from other isomers with the same mass-to-charge ratio.[3][8]

-

3.2. Synthesis of Protonated this compound

A related method allows for the preparation of more stable protonated this compound salts.[9]

-

Reaction Setup: In a reaction flask equipped with a dropping funnel and an ice bath, add a solution of a secondary amine (e.g., 40% dimethylamine (B145610) solution).[9]

-

Aldehyde Addition: Slowly add a lower aldehyde (e.g., formaldehyde) to the amine solution while maintaining the reaction temperature below 45°C using the ice bath.[9]

-

Protonation: Introduce a strong acid, such as gaseous hydrochloric acid, into the reaction mixture. Maintain the temperature around 20°C during this process. The acid protonates the amino group, forming the more thermally stable this compound salt.[9]

-

Purification: Remove unreacted aldehyde and other volatile impurities from the protonated this compound solution by vacuum distillation at a temperature at or below 85°C.[9]

Visualizations

Diagram 1: this compound Formation and Decomposition Pathway

Caption: Reaction pathway for this compound formation and decomposition.

Diagram 2: Experimental Workflow for In-situ Synthesis and Detection

Caption: Workflow for this compound synthesis and detection in ices.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Experimental identification of this compound (NH2CH2OH)—the key intermediate in the Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the chemical kinetics of this compound (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Unveiling the chemical kinetics of this compound (NH2CH2OH): insights into O.H and O2 photo-oxidation reactions and formamide dominance [frontiersin.org]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US4395311A - Preparation of aminomethanols - Google Patents [patents.google.com]

The Central Role of Aminomethanol in the Chemical Origins of Life

A Technical Guide for Researchers in Prebiotic Chemistry and Drug Development

Introduction: In the quest to unravel the origins of life, scientists have long sought to understand the formation of essential biomolecules from simple abiotic precursors. Among the myriad of proposed intermediates, aminomethanol (NH₂CH₂OH) has emerged as a critical nexus in prebiotic chemical networks, linking the simplest starting materials to the building blocks of life, including amino acids and potentially nucleobases. This technical guide provides an in-depth analysis of the formation, stability, and reactivity of this compound under plausible prebiotic conditions, offering a comprehensive resource for researchers in prebiotic chemistry, astrobiology, and drug development.

Formation of this compound: Pathways from Primordial Molecules

Computational studies have illuminated viable pathways for the formation of this compound from simple, abundant molecules thought to be present on the early Earth, such as carbon monoxide (CO), hydrogen (H₂), water (H₂O), and ammonia (B1221849) (NH₃). A key pathway involves the hydrogenation of formamide (B127407) (HCONH₂), which itself can be formed from formic acid and ammonia.[1][2]

The formation of this compound from formamide is a critical step, with a calculated reaction barrier of 41.7 kcal mol⁻¹.[1][2] This reaction can be facilitated by catalysts like formic acid or water molecules, which act as proton shuttles.[1]

Stability of this compound: A Kinetically Persistent Intermediate

A crucial aspect of any prebiotic intermediate is its stability under the conditions of the primitive environment. While this compound is known to be unstable in aqueous solutions, readily decomposing to formaldehyde (B43269) and ammonia, computational and experimental evidence suggests it possesses significant kinetic stability in the gas phase and in icy matrices.[1][3]

Theoretical calculations indicate a substantial energy barrier for the unimolecular decomposition of this compound to methanimine (B1209239) (CH₂NH) and water, estimated to be between 230 and 234 kJ mol⁻¹.[1][4] This high barrier suggests that this compound, once formed in non-aqueous environments such as interstellar ices or atmospheric aerosols, could persist long enough to participate in subsequent reactions.

Experimental Detection in Interstellar Ice Analogs

The transient nature of this compound has made its direct experimental detection challenging. However, recent sophisticated experiments have successfully identified this compound in low-temperature ices, simulating astrophysical conditions.[3][5][6][7][8] These studies provide compelling evidence for its existence and stability in environments relevant to the delivery of organic molecules to the early Earth.

Table 1: Calculated Energy Barriers for this compound Reactions

| Reaction | Catalyst | Activation Energy (Ga) / Free Energy Barrier | Reference |

| Formamide + H₂ → this compound | Formic Acid | 41.7 kcal mol⁻¹ | [1][2] |

| This compound → Formaldimine + H₂O | Formic Acid | 19.1 kcal mol⁻¹ | [2] |

| This compound → Formaldehyde + NH₃ | - | 169 kJ mol⁻¹ | [3] |

| This compound → Methanimine + H₂O | - | 230-234 kJ mol⁻¹ | [1][4] |

Reactivity of this compound: A Gateway to Biomolecules

The significance of this compound in prebiotic chemistry lies in its role as a key intermediate in the synthesis of more complex organic molecules, most notably amino acids through the Strecker synthesis.

The Strecker Synthesis of Amino Acids

The Strecker synthesis is a classic prebiotic route to amino acids. In this pathway, this compound dehydrates to form formaldimine (CH₂NH), which then reacts with hydrogen cyanide (HCN) to produce aminoacetonitrile (B1212223). Subsequent hydrolysis of aminoacetonitrile yields glycine, the simplest amino acid.[2][9]

Formation of Formamide

Computational studies have also explored the oxidation of this compound, which can lead to the formation of formamide.[1][10] The reaction of the this compound radical (NH₂CHOH) with molecular oxygen has been shown to predominantly yield formamide.[1][10] This provides a potential link between this compound and the formamide-based scenarios for the origin of life, where formamide serves as a central precursor for various biomolecules.

Table 2: Rate Constants and Branching Ratios for this compound Reactions

| Reaction | Temperature (K) | Rate Constant | Branching Ratio | Reference |

| This compound + OH | 300 | ~1.97 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | C-centered radical (77%), N-centered radical (20%), O-centered radical (3%) | [1][10] |

| NH₂CHOH + O₂ → Formamide | Tropospheric conditions | 5.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | ~99% | [1][10][11] |

Experimental Protocols

Synthesis and Detection of this compound in Interstellar Ice Analogs

Objective: To synthesize and detect this compound in a simulated astrophysical ice environment. This protocol is based on the methodology described by Singh et al. (2022).[3][5][6][7][8]

Materials:

-

Ultrahigh vacuum (UHV) chamber (base pressure < 10⁻¹⁰ Torr)

-

Cryogenic sample holder (capable of reaching 5 K)

-

Gas deposition system for methylamine (B109427) (CH₃NH₂) and oxygen (O₂)

-

5 keV electron gun

-

Fourier-transform infrared (FTIR) spectrometer

-

Photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS) with a tunable vacuum ultraviolet (VUV) light source

Procedure:

-

Prepare a binary ice mixture of methylamine and oxygen (ratio ~1:9) on a silver substrate cooled to 5.0 ± 0.2 K. The total ice thickness should be approximately 240 nm.[6]

-

Irradiate the ice mixture with 5 keV electrons for 60 minutes at a current of 100 ± 10 nA.[6]

-

Monitor the chemical changes in the ice in situ using FTIR spectroscopy.

-

After irradiation, perform a temperature-programmed desorption (TPD) by heating the sample to 320 K at a rate of 1 K min⁻¹.[3][6]

-

During TPD, ionize the subliming neutral molecules using the VUV light source of the PI-ReTOF-MS. Systematically tune the photon energy to selectively ionize different isomers based on their ionization energies.[3][8]

-

Detect the ions using the time-of-flight mass spectrometer to identify this compound (m/z = 47) and its isomers.[3][5]

Conclusion and Future Directions

This compound stands as a pivotal intermediate in our understanding of prebiotic chemistry. Its formation from simple primordial molecules and its role as a direct precursor to amino acids via the Strecker synthesis solidify its importance. The experimental confirmation of its existence and stability in astrophysical ice analogs provides a crucial piece of the puzzle, suggesting a plausible delivery mechanism to the early Earth.

Future research should focus on several key areas:

-

Aqueous Phase Chemistry: A more detailed investigation of the stability and reactivity of this compound in various aqueous microenvironments, such as in the presence of minerals or lipid vesicles, is needed to better understand its potential role in a "warm little pond" scenario.

-

Nucleobase Synthesis: Exploring the potential role of this compound and its derivatives in the prebiotic synthesis of nucleobases remains an exciting avenue of research.

-

Catalysis: Identifying other potential catalysts for the formation and reaction of this compound under prebiotic conditions will provide a more complete picture of its chemical evolution.

The continued study of this compound will undoubtedly bring us closer to a comprehensive understanding of the chemical pathways that led to the emergence of life on Earth.

References

- 1. Unveiling the chemical kinetics of this compound (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental identification of this compound (NH2CH2OH)—the key intermediate in the Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. "Experimental identification of this compound (NH2CH2OH)—the key interm" by Santosh K. Singh, Cheng Zhu et al. [egrove.olemiss.edu]

- 8. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Unveiling the chemical kinetics of this compound (NH2CH2OH): insights into O.H and O2 photo-oxidation reactions and formamide dominance [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Aminomethanol: The Elusive Keystone Intermediate of the Strecker Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of amino acid synthesis, valued for its simplicity and robustness. This three-component reaction, involving an aldehyde, ammonia (B1221849), and cyanide, efficiently generates α-aminonitriles, which are readily hydrolyzed to the corresponding α-amino acids. Central to the mechanism of this vital transformation is the transient formation of an aminomethanol intermediate. Despite its critical role, this compound has proven to be exceptionally elusive, evading direct detection and characterization under typical aqueous reaction conditions for over a century and a half. This technical guide provides a comprehensive overview of the current understanding of this compound as a key intermediate in the Strecker synthesis, focusing on its formation, stability, and the experimental and theoretical approaches that have begun to shed light on this pivotal molecule.

The Central Role of this compound in the Strecker Pathway

The generally accepted mechanism of the Strecker synthesis proceeds through two key stages. The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of an aldehyde to form a hemiaminal, specifically an this compound. This intermediate is highly unstable in aqueous media and readily undergoes dehydration to form an imine. The subsequent addition of a cyanide ion to the imine generates the stable α-aminonitrile product.

The formation of this compound is a critical, albeit transient, step that dictates the progression of the overall reaction. Its inherent instability in water, where it rapidly decomposes to methanimine (B1209239) and water, has been a primary obstacle to its direct observation in solution. However, computational studies have revealed that in the gas phase, this compound is kinetically stable, with a significant energy barrier to dehydration. This theoretical insight has been instrumental in guiding experimental efforts toward its eventual detection.

Caption: Strecker synthesis reaction pathway.

Theoretical and Experimental Evidence

Gas-Phase Identification and Stability

The first definitive experimental identification of this compound was achieved by Singh et al. in 2022.[1][2][3][4][5] This breakthrough was made possible by studying the reaction of methylamine (B109427) and oxygen ices at low temperatures, mimicking astrophysical conditions.[1][3] The researchers utilized isomer-selective photoionization time-of-flight mass spectrometry (PI-ReTOF-MS) to detect gaseous this compound as the ices were warmed.[1][2][3][4][5] This work provided the first direct experimental evidence for the existence of this long-postulated intermediate.

Computational studies have been crucial in understanding the stability of this compound.[1] While it is unstable in aqueous solution, theoretical calculations show it possesses significant kinetic stability in the gas phase.[1] The calculated energy barrier for the dehydration of this compound to methanimine and water is substantial, explaining its observed persistence in the gas phase under the experimental conditions of Singh et al.[1]

This compound in Solution: An Ongoing Challenge

Direct spectroscopic observation of this compound in a typical solution-phase Strecker synthesis remains a significant challenge due to its transient nature. The presence of water, a common solvent for the Strecker reaction, catalyzes the rapid dehydration of the this compound intermediate to the corresponding imine.[1] This has made it difficult to accumulate a sufficient concentration of this compound for characterization by conventional spectroscopic techniques like NMR or IR.

However, the kinetics of the initial aldehyde-amine condensation provide indirect evidence for the formation of a hemiaminal intermediate. The rate of imine formation is dependent on the concentrations of both the aldehyde and the amine, consistent with a mechanism involving a pre-equilibrium to form an intermediate, followed by a rate-determining dehydration step.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily derived from theoretical calculations and the gas-phase experiments of Singh et al.

Table 1: Calculated Decomposition Energy Barriers for this compound

| Decomposition Pathway | Energy Barrier (kJ/mol) | Reference |

| NH₂CH₂OH → CH₂NH + H₂O | 230 - 235 | [1] |

| NH₂CH₂OH → H₂CO + NH₃ | 169 | [1] |

Table 2: Calculated Rate Constants for Reactions of this compound

| Reaction | Temperature (K) | Rate Constant | Reference |

| NH₂CH₂OH + OH• | 300 | ~1.97 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |

Table 3: Calculated Activation Energies for H-Abstraction from this compound by OH•

| H-atom Source | Activation Energy (kcal/mol) | Reference |

| -CH₂ group | 4.1 - 6.5 | |

| -NH₂ group | 3.5 - 6.5 | |

| -OH group | 7.0 - 9.3 |

Experimental Protocols

Gas-Phase Synthesis and Detection of this compound

The following is a summary of the experimental protocol used by Singh et al. for the first successful detection of this compound.[1]

1. Ice Sample Preparation:

-

A silver substrate, cooled to approximately 5 K, is exposed to a premixed gas of methylamine (CH₃NH₂) and oxygen (O₂) in a high vacuum chamber.[1]

-

The thickness of the deposited ice layer is monitored and controlled.[1]

2. Irradiation:

-

The ice sample is irradiated with energetic electrons to induce chemical reactions.[1]

3. Temperature-Programmed Desorption (TPD):

-

The temperature of the silver substrate is gradually increased at a controlled rate.[1]

-

As the temperature rises, molecules desorb from the ice surface into the gas phase.[1]

4. Photoionization and Mass Spectrometry (PI-ReTOF-MS):

-

The desorbed neutral molecules are ionized using a tunable vacuum ultraviolet (VUV) laser.[1][2]

-

By carefully selecting the photoionization energy, specific isomers can be selectively ionized.[1][3]

-

The resulting ions are then analyzed by a reflectron time-of-flight mass spectrometer to determine their mass-to-charge ratio.[1][2]

Caption: Experimental workflow for this compound detection.

Investigating this compound Formation in Solution via Imine Kinetics

While direct detection of this compound in solution is challenging, its formation can be inferred by monitoring the kinetics of the subsequent imine formation.

1. Reaction Setup:

-

A solution of the aldehyde and a large excess of ammonia or an amine is prepared in a suitable solvent (e.g., water, methanol).

-

The reaction is typically carried out in a temperature-controlled vessel.

2. In-situ Monitoring:

-

Techniques such as UV-Vis or NMR spectroscopy can be used to monitor the reaction in real-time.

-

The disappearance of the aldehyde signal and the appearance of the imine signal can be quantified over time.

3. Kinetic Analysis:

-

The rate data is fitted to an appropriate kinetic model to determine the rate constants for the forward and reverse reactions of imine formation.

-

This data provides insights into the stability and reactivity of the this compound intermediate under the specific reaction conditions.

Future Outlook

The successful gas-phase detection of this compound has opened new avenues for studying this crucial intermediate. Future research will likely focus on developing methods for its direct observation in solution, potentially through the use of advanced, rapid spectroscopic techniques or by employing trapping agents to form stable derivatives. A more complete understanding of the factors that govern the stability and reactivity of this compound will undoubtedly lead to further refinements and applications of the versatile Strecker synthesis in both academic and industrial settings. The continued exploration of this elusive molecule holds the promise of unlocking new strategies for the efficient and selective synthesis of amino acids and their derivatives, with significant implications for drug discovery and development.

References

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. Experimental identification of this compound (NH2CH2OH)-the key intermediate in the Strecker Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Unveiling the chemical kinetics of this compound (NH2CH2OH): insights into O.H and O2 photo-oxidation reactions and formamide dominance [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. pubs.aip.org [pubs.aip.org]

Aminomethanol in the Interstellar Medium: A Technical Guide to its Formation, Detection, and Astrochemical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethanol (NH₂CH₂OH) is a molecule of significant interest in astrochemistry, primarily due to its role as a key intermediate in the Strecker synthesis, a plausible pathway for the formation of glycine (B1666218), the simplest amino acid. While its definitive detection in the interstellar medium (ISM) remains elusive, extensive laboratory experiments and computational studies have elucidated its formation pathways, stability, and potential for prebiotic chemistry. This technical guide provides a comprehensive overview of the current understanding of this compound in an astrochemical context, with a focus on its formation in interstellar ices and the gas phase, its destruction pathways, and the experimental and computational methodologies employed in its study.

Introduction

The search for prebiotic molecules in the interstellar medium is a cornerstone of astrochemical research. These molecules, formed in the cold, diffuse clouds of gas and dust between stars, may have been delivered to early Earth, contributing to the origin of life. This compound is a critical target in this search as it is a direct precursor to glycine.[1] Its inherent instability under terrestrial conditions has made its detection challenging, both in the laboratory and in space.[2] However, recent advancements in experimental techniques have enabled the synthesis and characterization of this transient molecule, providing crucial data for astronomical searches and refining our understanding of its role in the formation of complex organic molecules.[1]

Formation Pathways of this compound

The formation of this compound in the interstellar medium is thought to occur through both solid-phase reactions on the surfaces of icy dust grains and gas-phase reactions.

Formation in Interstellar Ice Analogs

Interstellar dust grains are coated with icy mantles composed of water, ammonia (B1221849), carbon monoxide, and other volatile species. These ices provide a surface for chemical reactions to occur, particularly at the low temperatures (~10 K) of molecular clouds.

Laboratory experiments have demonstrated that this compound can be formed through the thermal reaction of ammonia and formaldehyde (B43269) in interstellar ice analogs.[3][4] This reaction is a key step in the proposed Strecker synthesis of glycine on icy grains.[1]

A two-step formation pathway has been proposed through computational studies, involving the reaction of a methyl cation (CH⁺) with an ammonia-water ice mixture, followed by a reaction with a hydroxyl radical (OH).[5] This pathway is suggested to be highly efficient in interstellar ices due to a low entrance barrier.[5]

Recent experimental work has shown the formation of this compound in low-temperature ices composed of methylamine (B109427) and oxygen upon exposure to energetic electrons, simulating the effects of cosmic rays.[1] The proposed mechanism involves the insertion of an electronically excited oxygen atom, O(¹D), into a carbon-hydrogen bond of methylamine.[1]

Gas-Phase Formation

While solid-phase reactions are considered a major route for the formation of complex molecules, gas-phase reactions also play a role.

Theoretical studies have proposed the barrierless insertion of an electronically excited oxygen atom (O(¹D)) into a C-H bond of methylamine as a viable gas-phase formation pathway for this compound.[6][7]

Destruction Pathways of this compound

The stability of this compound in the interstellar medium is a critical factor in its potential abundance and detectability. Several destruction pathways have been identified.

Dehydration to Methanimine (B1209239) (CH₂NH)

Computational studies have shown that this compound is kinetically stable in the gas phase towards dehydration to methanimine and water, with a significant energy barrier.[1][3] However, this process could be catalyzed in a water-rich environment.

Reaction with Hydroxyl Radical (OH)

The reaction of this compound with the hydroxyl radical is a significant destruction pathway in the gas phase.[8] This reaction proceeds via hydrogen abstraction from the –CH₂, –NH₂, and –OH groups, leading to the formation of various radical species.[8] The dominant product is the carbon-centered radical, NH₂ĊHOH.[8]

Quantitative Data

The following tables summarize the key quantitative data related to the formation, stability, and spectroscopic properties of this compound.

Table 1: Reaction Energetics for this compound Formation and Decomposition

| Reaction | Reactants | Products | Energy Barrier (kJ mol⁻¹) | Reference |

| Formation | ||||

| Gas-phase reaction | NH₃ + H₂CO | NH₂CH₂OH | 130–171 | [1] |

| Gas-phase reaction | CH₂NH + H₂O | NH₂CH₂OH | 194–252 | [1] |

| Ice-phase reaction (CH⁺, NH₃-H₂O, OH) | CH⁺ + NH₃-H₂O ice + OH | NH₂CH₂OH | ~6.04 (1.443 kcal mol⁻¹) | [5] |

| Decomposition | ||||

| Dehydration | NH₂CH₂OH | CH₂NH + H₂O | 230–234 | [1][3] |

| Decomposition | NH₂CH₂OH | NH₃ + H₂CO | 169 | [1] |

| Reaction with OH Radical | ||||

| H-abstraction from –CH₂ group | NH₂CH₂OH + OH | NH₂ĊHOH + H₂O | 17.2–27.2 (4.1–6.5 kcal/mol) | [8] |

| H-abstraction from –NH₂ group | NH₂CH₂OH + OH | ṄHCH₂OH + H₂O | 14.6–27.2 (3.5–6.5 kcal/mol) | [8] |

| H-abstraction from –OH group | NH₂CH₂OH + OH | NH₂CH₂Ȯ + H₂O | 29.3–38.9 (7–9.3 kcal/mol) | [8] |

Table 2: Rate Constants for this compound Reactions

| Reaction | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| NH₂CH₂OH + OH (Total) | 300 | 1.97 × 10⁻¹¹ | [8] |

| NH₂ĊHOH + O₂ → Formamide (B127407) + HO₂ | Tropospheric | 5.5 × 10⁻¹² | [8] |

Table 3: Spectroscopic and Physical Data for this compound

| Property | Value | Reference |

| Sublimation Peak Temperature (from ice) | 210 K | [1] |

| Calculated Rotational Constants | ||

| A | Data not available in searches | |

| B | Data not available in searches | |

| C | Data not available in searches | |

| Calculated Vibrational Frequencies | ||

| -OH stretch | ~3659 cm⁻¹ (scaled) | |

| -NH₂ stretch | ~3146 cm⁻¹ (scaled) |

Table 4: Observational Data for this compound

| Source | Telescope/Instrument | Frequency Range (GHz) | Column Density (cm⁻²) | Status | Reference |

| Sgr B2 | Not specified | Not specified | < 2 × 10¹² (for NH⁺) | Upper Limit | [9] |

| Orion KL | Not specified | Not specified | Not specified | Not Detected | [10][11] |

Note: Direct observational data for this compound is not yet available. The provided data for Sgr B2 is an upper limit for a related species (NH⁺) and is included for context. The lack of definitive detection highlights the need for accurate laboratory spectroscopic data.

Experimental Protocols

Synthesis of this compound in Methylamine-Oxygen Ices

This protocol is based on the experimental setup described by Singh et al. (2022).[1]

5.1.1. Apparatus:

-

An ultrahigh vacuum (UHV) surface science machine with a base pressure of ~9 × 10⁻¹¹ Torr.

-

A polished silver substrate mounted on a closed-cycle helium cryostat capable of reaching temperatures of 5 K.

-

A gas deposition system for introducing methylamine (CH₃NH₂) and oxygen (O₂) into the chamber.

-

An electron gun for irradiating the ice sample (e.g., 5 keV electrons).

-

A Fourier Transform Infrared (FTIR) spectrometer for in-situ monitoring of the ice composition.

-

A Photoionization Reflectron Time-of-Flight Mass Spectrometer (PI-ReTOF-MS) for detecting sublimated species.

5.1.2. Procedure:

-

Cool the silver substrate to 5.0 ± 0.2 K.

-

Prepare a binary ice mixture by co-depositing methylamine and oxygen onto the cold substrate. The ratio of oxygen to methylamine is typically around 9:1.[1] The total ice thickness is on the order of a few hundred nanometers.[1]

-

Irradiate the ice mixture with 5 keV energetic electrons at a current of 100 ± 10 nA for a specified duration (e.g., 60 minutes).[1]

-

Monitor the chemical changes in the ice in-situ using FTIR spectroscopy.

-

After irradiation, perform a temperature-programmed desorption (TPD) by heating the substrate at a controlled rate (e.g., 1 K min⁻¹).[1]

-

Detect the subliming molecules using the PI-ReTOF-MS. Isomer-selective detection of this compound can be achieved by tuning the photoionization energy.

Computational Investigation of Reaction Pathways

This protocol outlines a general approach for the computational study of this compound formation and destruction, based on methods cited in the literature.[5][12]

5.2.1. Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or MOLPRO.

5.2.2. Methodology:

-

Model System Construction: For ice-phase reactions, construct a cluster model to represent the interstellar ice, for example, a cluster of water and ammonia molecules.[5]

-

Geometry Optimization: Optimize the geometries of reactants, intermediates, transition states, and products using a suitable level of theory and basis set. A common choice is Density Functional Theory (DFT) with a functional like B2PLYPD and a basis set such as 6-311++G(2d,p).[5] For higher accuracy, coupled-cluster methods like CCSD(T) with a basis set such as aug-cc-pVTZ can be used for single-point energy calculations on the optimized geometries.[12]

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory as the geometry optimization to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE).

-

Reaction Pathway Analysis: Locate the transition states connecting reactants and products. This can be done using methods like synchronous transit-guided quasi-Newton (STQN) or by performing a potential energy surface scan. Intrinsic Reaction Coordinate (IRC) calculations can be used to verify that the transition state connects the correct reactants and products.

-

Energy Profile Calculation: Calculate the relative energies of all species along the reaction pathway, including the energy barriers (activation energies) and reaction enthalpies, corrected for ZPVE.

-

Rate Constant Calculation: For gas-phase reactions, calculate the temperature-dependent rate constants using Transition State Theory (TST) or more advanced methods like Variational Transition State Theory (VTST) if necessary, especially for low-temperature regimes where quantum tunneling may be significant.[13]

Visualizations

Formation Pathways

Caption: Proposed formation pathways of this compound in interstellar ice and the gas phase.

Destruction Pathways

Caption: Primary destruction pathways for this compound in the interstellar medium.

Role in Strecker Synthesis of Glycine

Caption: The role of this compound as a key intermediate in the Strecker synthesis of glycine.

Conclusion

This compound stands as a pivotal, albeit transient, molecule in the landscape of interstellar astrochemistry. While its direct detection in the ISM is a continuing challenge, a convergence of laboratory experiments and theoretical calculations strongly supports its formation in interstellar ices and its role as a precursor to amino acids. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for future research aimed at the unambiguous detection of this compound in space and a deeper understanding of the chemical pathways that lead to the emergence of life's building blocks. The continued development of sensitive observational facilities and sophisticated computational models will be crucial in this endeavor. For drug development professionals, the study of such fundamental prebiotic pathways can offer insights into the origins of biological molecules and potentially inspire novel synthetic routes.

References

- 1. Experimental identification of this compound (NH2CH2OH)—the key intermediate in the Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETD | Rotational Spectroscopy of O(1D) Insertion Products | ID: 8k71nh70c | Emory Theses and Dissertations [etd.library.emory.edu]

- 3. Frontiers | Unveiling the chemical kinetics of this compound (NH2CH2OH): insights into O.H and O2 photo-oxidation reactions and formamide dominance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. Unveiling the chemical kinetics of this compound (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A molecular line survey of Sagittarius B2 and Orion-KL from 70 to 115 GHz. II - Analysis of the data (Journal Article) | OSTI.GOV [osti.gov]

- 11. A molecular line survey of Sagittarius B2 and Orion-KL from 70 to 115 GHz. I - The observational data | Semantic Scholar [semanticscholar.org]

- 12. Quantum chemical study of the reaction paths and kinetics of acetaldehyde formation on a methanol–water ice model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of the Methanol Reaction with OH at Interstellar, Atmospheric, and Combustion Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Modeling of Aminomethanol Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethanol (NH₂CH₂OH) is a crucial, yet often transient, intermediate in various chemical and biological processes, including Strecker synthesis of amino acids, atmospheric chemistry, and potentially in the formation of prebiotic molecules. Its high reactivity makes experimental characterization challenging, positioning computational modeling as an indispensable tool for elucidating its formation, decomposition, and subsequent reaction pathways. This technical guide provides an in-depth overview of the computational approaches used to model this compound reactions, summarizes key quantitative findings, and details the theoretical protocols employed.

Core Reaction Pathways of this compound

Computational studies have focused on three primary reaction pathways involving this compound: its formation from ammonia (B1221849) and formaldehyde (B43269), its unimolecular decomposition, and its atmospheric oxidation initiated by hydroxyl radicals.

Formation and Decomposition

This compound is formed through the nucleophilic addition of ammonia (NH₃) to formaldehyde (H₂CO). In the gas phase, this reaction faces a significant energy barrier.[1][2] Once formed, this compound can undergo unimolecular decomposition through two main channels:

-

Reversion to Reactants: Decomposition back to ammonia and formaldehyde.

-

Dehydration: Elimination of a water molecule to form methanimine (B1209239) (CH₂NH).

Theoretical investigations have revealed that gas-phase this compound is kinetically stable, with a substantial energy barrier preventing its dehydration to methanimine.[1][2][3] This stability is a critical finding, suggesting that this compound can persist in specific environments long enough to participate in subsequent reactions.

Atmospheric Oxidation by Hydroxyl Radical (•OH)

In the atmosphere, this compound released from sources like biomass burning undergoes oxidation primarily initiated by hydroxyl (•OH) radicals.[3][4] The reaction proceeds via hydrogen abstraction from one of three sites on the this compound molecule: the methylene (B1212753) group (–CH₂), the amino group (–NH₂), or the hydroxyl group (–OH).

This initial step leads to the formation of three distinct this compound radicals:

-

C-centered radical: NH₂•CHOH

-

N-centered radical: •NHCH₂OH

-

O-centered radical: NH₂CH₂O•

Computational studies show a clear preference for the formation of the C-centered NH₂•CHOH radical, which is the most favored pathway.[3][4] This radical is highly reactive and subsequently interacts with atmospheric oxygen (O₂). The dominant product of this subsequent oxidation is formamide (B127407) (NH₂CHO), with minor pathways leading to amino formic acid or formimidic acid.[3][4][5] The formation of formamide is significant as its subsequent reaction with •OH can produce hazardous compounds like isocyanic acid (HNCO).[4][5]

Computational Methodologies

The insights into this compound reactivity are derived from sophisticated computational protocols. These methods allow for the detailed exploration of potential energy surfaces, identification of transition states, and calculation of reaction kinetics.

Quantum Chemical Methods

-

Density Functional Theory (DFT): This is a widely used method for geometry optimizations and frequency calculations. The M06-2X hybrid functional is frequently employed for its accuracy in thermochemistry and kinetics.[3][4]

-

Ab Initio Calculations: For higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are often used.[3][4] This "gold standard" method provides reliable energy benchmarks.

-

Basis Sets: Pople-style basis sets, such as 6-311++G(3df, 3pd), are commonly used to provide a flexible description of the electronic wavefunction.[3][4]

Kinetic Analysis

-

Transition State Theory (TST): Canonical Transition State Theory is applied to calculate reaction rate constants based on the properties of the reactants and the transition state on the potential energy surface.[3]

-

Potential Energy Surface (PES): PES mapping is crucial for identifying all possible intermediates, transition states, and products. Calculations are typically corrected for zero-point vibrational energy (ZPE).[3][4]

The general workflow involves optimizing the geometries of reactants, pre-reactive complexes, transition states, and products using a method like DFT. Subsequently, higher-level single-point energy calculations (e.g., CCSD(T)) are performed on these geometries to refine the energy profile of the reaction.

Quantitative Data Summary

The following tables summarize the key quantitative results from computational studies on this compound reaction pathways.

Table 1: Energy Barriers for this compound Formation and Decomposition

| Reaction Pathway | Method | Energy Barrier (kJ/mol) | Reference |

| NH₃ + H₂CO → NH₂CH₂OH | MP2/6-311++G** | 142.7 (34.1 kcal/mol) | [1] |

| NH₂CH₂OH → NH₃ + H₂CO | CCSD(T)//aug-cc-pVTZ | 169 | [2] |

| NH₂CH₂OH → CH₂NH + H₂O | CCSD(T)//aug-cc-pVTZ | 235 | [2] |

| NH₂CH₂OH → CH₂NH + H₂O | Theoretical | 230-234 | [1][3] |

Table 2: Activation Energies for H-Abstraction from this compound by •OH

| Abstraction Site | Method | Activation Energy (kcal/mol) | Reference |

| –CH₂ group | CCSD(T)//M06-2X | 4.1 – 6.5 | [3][4][5] |

| –NH₂ group | CCSD(T)//M06-2X | 3.5 – 6.5 | [3][4][5] |

| –OH group | CCSD(T)//M06-2X | 7.0 – 9.3 | [3][4][5] |

Table 3: Branching Fractions and Rate Constants for this compound Oxidation

| Parameter | Value | Conditions | Reference |

| Radical Formation Branching Fractions | |||

| C-centered (NH₂•CHOH) | ~77% | - | [3][4][5] |

| N-centered (•NHCH₂OH) | ~20% | - | [3][4][5] |

| O-centered (NH₂CH₂O•) | ~3% | - | [3][4][5] |

| Reaction Rate Constants | |||

| Total k(•OH + NH₂CH₂OH) | 1.97 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 300 K | [3][4] |

| k(NH₂•CHOH + O₂) → Formamide | 5.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Tropospheric | [4][5] |

| Product Branching Fraction | |||

| Formamide (from NH₂•CHOH + O₂) | ~99% | Tropospheric | [4][5] |

Conclusion

Computational modeling provides profound insights into the reaction dynamics of this compound. Key findings reveal that while its direct formation in the gas phase is energetically demanding, this compound is kinetically stable towards unimolecular decomposition. In atmospheric contexts, its oxidation is rapid and selective, proceeding primarily through a C-centered radical to yield formamide as the major product. The methodologies outlined herein, combining DFT and high-level ab initio calculations with kinetic theories, represent a robust framework for investigating transient species in complex chemical systems, offering predictive power that is essential for fields ranging from atmospheric science to drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental identification of this compound (NH2CH2OH)—the key intermediate in the Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the chemical kinetics of this compound (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the chemical kinetics of this compound (NH2CH2OH): insights into [Formula: see text] H and O2 photo-oxidation reactions and formamide dominance - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Gas-Phase Aminomethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethanol (NH₂CH₂OH) is a molecule of significant interest due to its proposed role as a key intermediate in the prebiotic synthesis of glycine, the simplest amino acid. Despite its importance, the spectroscopic characterization of gas-phase this compound has been exceptionally challenging due to its inherent instability. This technical guide provides a comprehensive overview of the current state of knowledge on the generation, detection, and spectroscopic properties of gas-phase this compound, primarily drawing from the seminal work of Singh et al. (2022), which reports the first experimental identification of this elusive molecule. The document is intended to be a resource for researchers in astrochemistry, prebiotic chemistry, and drug development who may encounter or be interested in the properties of this transient species.

Generation and Detection of Gas-Phase this compound

The primary challenge in studying this compound is its transient nature in the gas phase, readily decomposing to formaldehyde (B43269) and ammonia. The successful experimental detection of gas-phase this compound was achieved by first synthesizing it in a stable matrix at cryogenic temperatures and then detecting it upon sublimation.

Experimental Protocol: Synthesis in an Ice Matrix and Gas-Phase Detection

The following protocol is based on the methodology described by Singh et al. (2022)[1].

1.1.1. Ice Matrix Preparation:

-

A polished silver substrate held at 5 K is exposed to a gas mixture of methylamine (B109427) (CH₃NH₂) and oxygen (O₂) in an ultra-high vacuum (UHV) chamber.

-

The gas mixture is deposited onto the cold substrate to form an ice matrix.

-

The relative concentrations of the gases are controlled to create a specific matrix environment.

1.1.2. Irradiation of the Ice Matrix:

-

The ice matrix is irradiated with high-energy electrons (e.g., 5 keV).

-

This irradiation induces the formation of electronically excited oxygen atoms (O(¹D)).

-

The O(¹D) atoms can then insert into the C-H bonds of methylamine, forming this compound.

1.1.3. Gas-Phase Detection via Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS):

-

After irradiation, the temperature of the substrate is slowly increased.

-

As the ice sublimes, the molecules, including the newly formed this compound, enter the gas phase.

-

These gas-phase molecules are then ionized by a tunable vacuum ultraviolet (VUV) laser.

-

The resulting ions are accelerated into a reflectron time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio.

-

By carefully selecting the photoionization energy, specific isomers can be selectively ionized and detected.

Spectroscopic Data

To date, no experimental rotational or vibrational spectra of gas-phase this compound have been published. The data available are based on computational chemistry.

Calculated Vibrational Frequencies

The following table summarizes the computationally predicted harmonic vibrational frequencies for this compound. These values are crucial for guiding future experimental searches for its infrared spectrum.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| OH stretch | 3835 |

| NH₂ asymmetric stretch | 3589 |

| NH₂ symmetric stretch | 3495 |

| CH₂ asymmetric stretch | 3159 |

| CH₂ symmetric stretch | 3075 |

| NH₂ scissor | 1647 |

| CH₂ scissor | 1498 |

| OH bend | 1378 |

| CH₂ wag | 1318 |

| NH₂ wag | 1210 |

| CH₂ twist | 1145 |

| CO stretch | 1060 |

| CN stretch | 930 |

| NH₂ twist | 815 |

| Torsion | 388 |

Data sourced from computational chemistry studies as referenced in the literature.

Calculated Ionization Energies

The adiabatic ionization energy is a key parameter for the selective detection of this compound using photoionization mass spectrometry. The calculated values for this compound and its isomers are presented below.

| Isomer | Structure | Calculated Adiabatic Ionization Energy (eV) |

| This compound | NH₂CH₂OH | 9.15 ± 0.10 |

| Methoxyamine | CH₃ONH₂ | 9.45 ± 0.10 |

| N-methylhydroxylamine | CH₃NHOH | 8.50 ± 0.10 |

Data sourced from Singh et al. (2022) supplementary information.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the generation and detection of gas-phase this compound.

Caption: Experimental workflow for this compound synthesis and detection.

Formation Pathway

This diagram depicts the proposed formation pathway of this compound from methylamine and oxygen in an ice matrix.

Caption: Formation of this compound via O(¹D) insertion into methylamine.

Conclusion and Future Outlook

The successful detection of gas-phase this compound by Singh et al. (2022) represents a significant milestone in the study of this crucial prebiotic molecule.[1] The experimental protocol outlined provides a viable pathway for generating this transient species for further investigation. However, the spectroscopic characterization of gas-phase this compound is still in its infancy. Future research should focus on obtaining high-resolution rotational and vibrational spectra. Such data would be invaluable for benchmarking theoretical calculations, understanding the molecule's structure and dynamics, and enabling its potential detection in interstellar environments. The continued development of sensitive spectroscopic techniques coupled with innovative production methods will be key to unlocking the secrets of this important and elusive molecule.

References

An In-depth Technical Guide on the Aminomethanol Equilibrium with Formaldehyde and Ammonia in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethanol (NH₂CH₂OH) is a crucial, yet transient, hemiaminal intermediate formed from the reaction of formaldehyde (B43269) and ammonia (B1221849) in aqueous solution. Its existence is pivotal in various synthetic pathways, most notably in the formation of hexamethylenetetramine and as a potential precursor in prebiotic amino acid synthesis.[1][2] Due to its inherent instability in aqueous media, direct quantitative analysis of the equilibrium involving this compound has been challenging.[2] This technical guide provides a comprehensive overview of the this compound equilibrium, summarizing available quantitative data, detailing experimental methodologies for its study, and presenting visual diagrams of the involved chemical pathways and experimental workflows. The information is curated to be a valuable resource for researchers in organic synthesis, biochemistry, and drug development who may encounter or utilize this reactive intermediate.

Introduction

The reaction between formaldehyde and ammonia is a fundamental process in organic chemistry. In aqueous solution, these two simple molecules reversibly combine to form this compound.[3] This equilibrium is the initial step in a cascade of reactions that can lead to the formation of more complex molecules like hexamethylenetetramine.[4] Understanding and quantifying this equilibrium is essential for controlling subsequent reactions and for studying the kinetics of processes where this compound is an intermediate.

While this compound is kinetically stable in the gas phase with a significant energy barrier to dehydration, its isolation from aqueous solutions has proven unsuccessful due to its facile decomposition.[2][5] This guide will focus on the characterization of the equilibrium in the solution phase, which is more relevant for most chemical and biological applications.

The this compound Equilibrium

The primary equilibrium in an aqueous solution of formaldehyde and ammonia is the formation of this compound:

CH₂O + NH₃ ⇌ NH₂CH₂OH

This reaction is a nucleophilic addition of the lone pair of electrons on the nitrogen atom of ammonia to the electrophilic carbonyl carbon of formaldehyde.

Subsequent Reactions

This compound is not the final product in this system. It can undergo further reactions, most notably dehydration to form methanimine (B1209239) (CH₂NH), which is highly reactive and quickly trimerizes to 1,3,5-hexahydrotriazine or reacts further to form hexamethylenetetramine.[4][6] The overall reaction sequence highlights the importance of understanding the initial this compound equilibrium to control the final product distribution.

Quantitative Data

Direct measurement of the equilibrium constant (K_eq) for this compound formation in solution is complicated by its transient nature. Much of the available quantitative data comes from theoretical calculations in the gas phase. However, kinetic studies and spectroscopic analyses in solution provide insights into the system's behavior.

Theoretical Gas-Phase Energetics

Computational studies have provided valuable information on the thermodynamics and kinetics of this compound formation and decomposition in the gas phase. While not directly translatable to solution-phase equilibrium constants, these values indicate the inherent stability of the molecule.

| Parameter | Value (kJ/mol) | Value (kcal/mol) | Reference |

| Energy Barrier for NH₃ + CH₂O → NH₂CH₂OH | 130-171 | 31.1-40.9 | [1][5] |

| Energy Barrier for NH₂CH₂OH → CH₂NH + H₂O | 230-234 | 55.0-55.9 | [5][7] |

| Decomposition Energy Barrier to CH₂O + NH₃ | 169 | 40.4 | [2] |

Table 1: Calculated Gas-Phase Energy Barriers for this compound Reactions.

Kinetic Data in Aqueous Solution

Kinetic studies of the reaction between formaldehyde and ammonia to form hexamethylenetetramine provide indirect information about the initial this compound formation. The reaction is reported to be first-order with respect to ammonia and second-order with respect to formaldehyde.[8] This suggests a complex mechanism where the initial equilibrium to form this compound is a rapid pre-equilibrium step.

| Parameter | Value | Conditions | Reference |

| Overall Reaction Order | 1st order in NH₃, 2nd order in CH₂O | Aqueous solution | [8] |

| Heat of Reaction (Hexamethylenetetramine formation) | Reported | Concentrated and dilute solutions | [8] |

Table 2: Kinetic Parameters for the Overall Reaction of Formaldehyde and Ammonia in Aqueous Solution.

Due to the lack of direct experimental values for the equilibrium constant of this compound formation in solution in the reviewed literature, a definitive quantitative value cannot be provided in this table. Researchers are encouraged to use the provided experimental protocols to determine this value under their specific experimental conditions.

Experimental Protocols

The transient nature of this compound necessitates the use of advanced experimental techniques to study its formation and equilibrium in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying complex equilibria in solution without disturbing the system. Both ¹H and ¹³C NMR can be used to identify and quantify the various species present in a formaldehyde-ammonia solution.[6]

Methodology:

-

Sample Preparation:

-

Prepare solutions of formaldehyde and ammonia in a suitable deuterated solvent (e.g., D₂O) at the desired concentrations and temperature. The use of deuterated solvents is crucial for ¹H NMR to avoid a large solvent signal.

-

Work at low temperatures (e.g., -10 °C) to potentially slow down subsequent reactions and increase the observable concentration of intermediates.[6]

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra of the solutions at various time intervals to monitor the progress of the reaction and the establishment of equilibrium.

-

Use quantitative NMR (qNMR) techniques by including an internal standard with a known concentration to accurately determine the concentrations of formaldehyde, ammonia, and any observable intermediates.

-

-

Data Analysis:

-

Identify the characteristic signals for formaldehyde, ammonia, this compound, and other intermediates like 1,3,5-hexahydrotriazine and hexamethylenetetramine.[6]

-

Integrate the signals corresponding to each species to determine their relative concentrations at equilibrium.

-

Calculate the equilibrium constant (K_eq) using the equilibrium concentrations of the reactants and products.

-

Stopped-Flow Spectroscopy

For reactions that reach equilibrium rapidly, stopped-flow spectroscopy can be used to measure the kinetics of the initial stages of the reaction.[9][10]

Methodology:

-

Instrument Setup:

-

Utilize a stopped-flow instrument equipped with a suitable detector (e.g., UV-Vis or fluorescence spectrophotometer).

-

Thermostat the system to the desired reaction temperature.

-

-

Reaction Initiation:

-

Load two separate syringes with solutions of formaldehyde and ammonia.

-

Rapidly mix the two solutions in the mixing chamber of the instrument.

-

-

Data Acquisition:

-

Monitor the change in absorbance or fluorescence as a function of time as the reaction mixture flows into the observation cell. The dead time of the instrument (typically in the millisecond range) limits the observation of very fast initial processes.[11]

-

-

Kinetic Analysis:

-

Fit the kinetic data to appropriate rate laws to determine the rate constants for the forward and reverse reactions of the this compound formation.

-

The ratio of the forward and reverse rate constants provides the equilibrium constant (K_eq = k_forward / k_reverse).

-

Visualizations

Chemical Equilibrium Pathway

Caption: The equilibrium between formaldehyde, ammonia, and this compound.

Experimental Workflow for NMR Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental identification of this compound (NH2CH2OH)—the key intermediate in the Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unveiling the chemical kinetics of this compound (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholars Portal [scholarsportal.info]

- 9. researchgate.net [researchgate.net]

- 10. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 11. chem.tamu.edu [chem.tamu.edu]

Whitepaper: Experimental Identification and Characterization of Aminomethanol in Cryogenic Ice Matrices

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive technical overview of the first experimental detection of aminomethanol (NH₂CH₂OH), a key elusive intermediate in prebiotic chemistry, within low-temperature ice matrices.

Executive Summary

This compound (NH₂CH₂OH) is a critical, yet historically elusive, intermediate in the Strecker synthesis, a fundamental pathway proposed for the formation of amino acids on primordial Earth.[1][2][3][4] Its inherent instability has long prevented its isolation and characterization, leaving a significant gap in our understanding of prebiotic molecular evolution. This whitepaper details the recent experimental breakthrough in synthesizing and identifying this compound in low-temperature ice matrices.

By exposing methylamine (B109427) (CH₃NH₂) and oxygen (O₂) ices to energetic electrons, researchers successfully formed this compound and detected it using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) during temperature-programmed desorption (TPD).[2][3][4][5] This work provides the first direct observational evidence of this compound, confirming its kinetic stability in cryogenic, non-aqueous environments and offering profound insights into the potential formation mechanisms of amino acids in astrophysical settings like interstellar ice grains.

Introduction

The origin of life and the formation of its fundamental building blocks, such as amino acids, remain central questions in science. The Strecker synthesis, first described in 1850, provides a plausible route for the formation of amino acids from simple precursors like ammonia (B1221849) (NH₃), aldehydes (RCHO), and hydrogen cyanide (HCN).[2][3] A key step in this synthesis is the formation of a hemiaminal intermediate; for the simplest amino acid, glycine (B1666218), this intermediate is this compound.[1][2][3] Despite its theoretical importance, this compound had not been experimentally isolated or observed, largely due to its rapid decomposition in aqueous environments.[6]

Recent astrochemical research has focused on interstellar ices as potential nurseries for complex organic molecules.[7][8] These ices, found in dense molecular clouds, are subjected to energetic processing (e.g., cosmic rays and UV photons), which can drive chemical reactions at extremely low temperatures.[5][8] The discovery of this compound in a simulated astrophysical ice analog demonstrates that such environments can stabilize this transient species, lending strong support to theories of an extraterrestrial origin for life's building blocks.[2][5]

Formation and Decomposition Pathways

Synthesis in Irradiated Methylamine-Oxygen Ices

The experimental identification of this compound was achieved not through the classic ammonia-formaldehyde reaction, but via a novel pathway involving the irradiation of methylamine-oxygen ice mixtures.[2][5] Two primary formation mechanisms are proposed:

-

O(¹D) Insertion: Energetic electrons dissociate molecular oxygen (O₂) into electronically excited oxygen atoms (O(¹D)). These highly reactive atoms can insert barrierlessly into a carbon-hydrogen bond of the methylamine molecule to form this compound, which is then stabilized by the surrounding ice matrix.[2][5]

-

Radical-Radical Recombination: Alternatively, ionizing radiation can cleave methylamine into an aminomethyl radical (•CH₂NH₂) and a hydrogen atom. The subsequent reaction between a hydroxyl radical (•OH), also formed from the dissociation of O₂, and the aminomethyl radical can yield this compound.[2]

Caption: Proposed this compound formation in irradiated CH₃NH₂-O₂ ice.

Theoretical Formation on Amorphous Solid Water

Theoretical studies using density functional theory have explored the more traditional formation pathway of this compound from ammonia (NH₃) and formaldehyde (B43269) (H₂CO) on the surface of amorphous solid water (ASW), simulating interstellar ice grains.[9] These models show that the water ice surface acts as a catalyst, lowering the reaction barrier. The reaction proceeds via the formation of a C-N bond, breaking of an N-H bond, and formation of a new O-H bond, with a calculated low energy barrier of approximately 1.3 kcal mol⁻¹.[9]

Caption: Catalytic formation of this compound on an ice surface.

Decomposition Pathways and Kinetic Stability

This compound is kinetically stable at low temperatures but can decompose via two primary channels. Theoretical calculations show significant energy barriers for these decomposition pathways, explaining its stability and persistence in the cryogenic ice matrix and its survival during the brief flight time in the gas phase upon sublimation.[2][5][6]

-

Decomposition to Formaldehyde and Ammonia: NH₂CH₂OH → H₂CO + NH₃ (Energy Barrier: 169 kJ mol⁻¹)[5]

-

Dehydration to Methanimine: NH₂CH₂OH → CH₂NH + H₂O (Energy Barrier: 235 kJ mol⁻¹)[2][5]

Experimental Protocols

The successful detection of this compound relied on a sophisticated ultra-high vacuum setup coupled with highly sensitive analytical techniques.[10]

Ice Matrix Preparation and Irradiation

-

Substrate Preparation: A silver substrate is cooled to approximately 5.0 ± 0.2 K within an ultra-high vacuum chamber.[3]

-

Gas Deposition: A pre-mixed gas mixture of methylamine and oxygen (ratio of approx. 1:9) is deposited onto the cold substrate.[3][5] The ice thickness is controlled to be around 239 ± 24 nm.[3]

-

In-situ Monitoring: Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the ice composition and chemical changes in real-time during the experiment.[5]

-

Irradiation: The prepared ice matrix is irradiated with 5 keV energetic electrons at a current of 100 ± 10 nA for 60 minutes.[5] This simulates the effect of cosmic rays in interstellar space and initiates the chemical reactions.

Detection and Analysis

-

Temperature Programmed Desorption (TPD): Following irradiation, the ice is slowly heated. As the temperature rises, molecules sublime from the ice surface into the gas phase.

-

Photoionization: The sublimed neutral molecules pass through a region where they are ionized by a tunable vacuum ultraviolet (VUV) laser. Isomer-selective ionization is achieved by carefully tuning the photon energy.[3] For this compound, ionization energies of 9.10 eV and 9.50 eV are particularly relevant.[3]

-

Mass Spectrometry: The generated ions are then guided into a reflectron time-of-flight (ReTOF) mass spectrometer, which separates them based on their mass-to-charge ratio (m/z), allowing for precise identification.[2][3] this compound is detected at m/z = 47.[2]

-

Isotopic Substitution: To confirm the identification, experiments are repeated using isotopically labeled precursors, such as d5-methylamine (CD₃ND₂) and ¹⁸O₂. The corresponding mass shifts in the detected products provide definitive evidence for the elemental composition of the molecule.[2][3]

Caption: Workflow for this compound synthesis and detection.

Quantitative Data Summary

The experimental and theoretical studies have yielded critical quantitative data that underpin the discovery and characterization of this compound.

Table 1: Experimental and System Parameters

| Parameter | Value | Source |

|---|---|---|

| Ice Composition (O₂:CH₃NH₂) | 9.2 ± 1.0 : 1 | [5] |

| Ice Deposition Temperature | 5.0 ± 0.2 K | [3] |

| Ice Thickness | 239 ± 24 nm | [3] |

| Electron Energy | 5 keV | [5] |

| Electron Dose | 18 ± 2 eV per molecule | [3] |

| This compound TPD Peak | ~210 K | [2] |

| Gas Phase Lifetime (min) | > 6.5 ± 1.5 µs |[2] |

Table 2: Spectroscopic and Theoretical Data

| Parameter | Value | Source |

|---|---|---|

| Mass-to-Charge Ratio (m/z) | 47 (for CH₅NO⁺) | [2] |

| Photoionization Energy (PIE) | ~9.1 - 9.5 eV | [3] |

| Scaled -OH Stretch Freq. (calc.) | 3659 cm⁻¹ | [2][3] |

| Scaled -NH₂ Stretch Freq. (calc.) | 3146 cm⁻¹ | [2][3] |

| Decomp. Barrier (to H₂CO+NH₃) | 169 kJ mol⁻¹ | [5] |

| Decomp. Barrier (to CH₂NH+H₂O) | 235 kJ mol⁻¹ |[5] |

Conclusion and Future Outlook

The unambiguous experimental identification of this compound in low-temperature ice matrices is a landmark achievement in prebiotic chemistry and astrochemistry.[1][2] It validates long-held theories about the Strecker synthesis and demonstrates that astrophysical environments are capable of producing and stabilizing highly reactive intermediates crucial for the formation of amino acids.[2][5]

This discovery opens several new avenues for research:

-

Exploring Other Precursors: Similar experimental techniques can be applied to other amine and aldehyde precursors to investigate the formation of more complex hemiaminals and, subsequently, other amino acids.[5][11]

-

Surface Science Studies: Further investigation into the catalytic role of water ice and other interstellar grain components (e.g., silicates) will refine our understanding of surface-mediated reaction mechanisms.[9]

-

Astrochemical Modeling: The experimental data provides crucial benchmarks for astrochemical models, which can now more accurately predict the abundance of this compound and related species in interstellar environments, guiding future observational campaigns with telescopes.

References

- 1. "Experimental identification of this compound (NH2CH2OH)—the key interm" by Santosh K. Singh, Cheng Zhu et al. [egrove.olemiss.edu]

- 2. Experimental identification of this compound (NH2CH2OH)—the key intermediate in the Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental identification of this compound (NH2CH2OH)-the key intermediate in the Strecker Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. Unveiling the chemical kinetics of this compound (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [2510.20912] Chemical modeling of aminoketene, ethanolamine, and glycine production in interstellar ices [arxiv.org]

- 8. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 9. [2407.03493] In-Depth Exploration of Catalytic Sites on Amorphous Solid Water: I. The Astrosynthesis of this compound [arxiv.org]

- 10. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 11. researchgate.net [researchgate.net]

aminomethanol as a precursor to the simplest amino acid glycine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218), the simplest of the proteinogenic amino acids, holds a fundamental position in biochemistry and has significant implications in prebiotic chemistry and the origins of life. Its synthesis from simple, abundant precursors is a topic of intense research. Among the proposed pathways, the role of aminomethanol (NH₂CH₂OH) as a key, yet transient, intermediate is of paramount importance. This technical guide provides a comprehensive overview of the formation of this compound from formaldehyde (B43269) and ammonia (B1221849) and its subsequent conversion to glycine, with a focus on the underlying chemical principles, experimental methodologies, and quantitative data.

This compound is recognized as a central, albeit elusive, intermediate in the Strecker synthesis of amino acids.[1][2][3][4] This pathway, first described in 1850, is a plausible route for the formation of amino acids on primordial Earth from simple molecules like ammonia, aldehydes, and hydrogen cyanide.[1][2][3][4] The initial step involves the reaction of ammonia with an aldehyde, in the case of glycine synthesis, formaldehyde, to form a hemiaminal intermediate, this compound.[1][2]